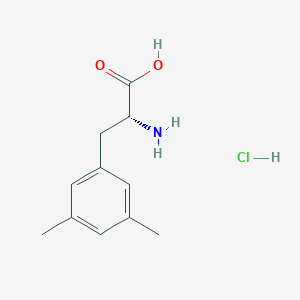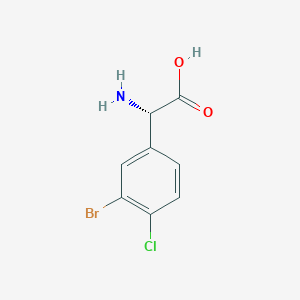![molecular formula C9H5BrO3S B15233306 4-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B15233306.png)
4-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid is a heterocyclic compound that belongs to the thiophene family Thiophenes are sulfur-containing five-membered aromatic rings that are known for their diverse chemical properties and applications This particular compound is characterized by the presence of a bromine atom at the 4-position, a hydroxyl group at the 3-position, and a carboxylic acid group at the 2-position on the benzo[b]thiophene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid can be achieved through several methods. One common approach involves the bromination of benzo[b]thiophene derivatives. For example, the reaction of benzo[b]thiophene with bromine in the presence of a catalyst such as iron(III) bromide can yield 4-bromobenzo[b]thiophene . This intermediate can then be further functionalized to introduce the hydroxyl and carboxylic acid groups.
Another method involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives . This intermediate can then undergo bromination to introduce the bromine atom at the 4-position.
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination and functionalization reactions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity compounds suitable for various applications.
化学反应分析
Types of Reactions
4-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid undergoes a variety of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or sodium thiolate (NaSR) under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of alcohol or aldehyde derivatives.
Substitution: Formation of various substituted thiophene derivatives depending on the nucleophile used.
科学研究应用
4-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex thiophene derivatives and heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and as a probe for biological assays.
作用机制
The mechanism of action of 4-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and blocking their catalytic activity. The presence of the bromine atom and hydroxyl group can enhance its binding affinity and specificity towards these targets . Additionally, its carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further stabilizing its binding to the target molecules.
相似化合物的比较
Similar Compounds
Thiophene-2-carboxylic acid: Lacks the bromine and hydroxyl groups, resulting in different chemical reactivity and applications.
2-Bromothiophene: Contains a bromine atom but lacks the hydroxyl and carboxylic acid groups, leading to different chemical properties and uses.
3-Hydroxythiophene-2-carboxylic acid:
Uniqueness
4-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential for diverse applications. The presence of the bromine atom allows for further functionalization through substitution reactions, while the hydroxyl and carboxylic acid groups provide sites for oxidation, reduction, and hydrogen bonding interactions. This makes it a versatile compound in both synthetic chemistry and various research fields.
属性
分子式 |
C9H5BrO3S |
|---|---|
分子量 |
273.10 g/mol |
IUPAC 名称 |
4-bromo-3-hydroxy-1-benzothiophene-2-carboxylic acid |
InChI |
InChI=1S/C9H5BrO3S/c10-4-2-1-3-5-6(4)7(11)8(14-5)9(12)13/h1-3,11H,(H,12,13) |
InChI 键 |
NPBMRNOJXYZODS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C1)Br)C(=C(S2)C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![4-Aminothieno[3,2-c]pyridine-3-carboxylicacid](/img/structure/B15233262.png)


![N-[4-[(E)-N-carbamimidamido-C-methyl-carbonimidoyl]phenyl]-7-nitro-1H-indole-2-carboxamide](/img/structure/B15233279.png)



![(6S,9S)-6-(4-Hydroxybenzyl)-2,9-dimethyl-4,7-dioxo-8-(quinolin-8-ylmethyl)-N-(thiophen-2-ylmethyl)octahydro-1H-pyrazino[2,1-c][1,2,4]triazine-1-carboxamide](/img/structure/B15233298.png)
![n-(5-Tert-butyl-4-{[6-hydroxy-4-oxo-2-(2-phenylethyl)-2-(propan-2-yl)-3,4-dihydro-2h-pyran-5-yl]sulfanyl}-2-methylphenyl)pyridine-3-sulfonamide](/img/structure/B15233300.png)
![Tert-butyl 5,5-difluoro-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B15233315.png)
